molecular formula C20H15NO3 B13814434 N-(3-Benzoylphenyl)anthranilic acid CAS No. 21003-80-5

N-(3-Benzoylphenyl)anthranilic acid

Cat. No.: B13814434
CAS No.: 21003-80-5
M. Wt: 317.3 g/mol
InChI Key: HUEYEAPOFINHSA-UHFFFAOYSA-N
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Description

N-(3-Benzoylphenyl)anthranilic acid is a research chemical with the molecular formula C20H15NO3 and a molecular weight of 317.36 g/mol . This compound belongs to the class of anthranilic acid derivatives, which are recognized in scientific research for their potential as bioactive molecules . Scientific literature indicates that structurally related N-benzoyl anthranilic acid derivatives have been investigated as selective inhibitors of human aldo-keto reductase enzymes, particularly AKR1C3 . These enzymes are involved in hormone metabolism and are considered attractive targets in certain cancer research areas . The structural motif of anthranilic acid is a common component in various pharmaceutical agents, including certain non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds . Acute toxicity data for this specific compound shows an LD50 of 97 mg/kg via intravenous administration in mice . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21003-80-5

Molecular Formula

C20H15NO3

Molecular Weight

317.3 g/mol

IUPAC Name

2-(3-benzoylanilino)benzoic acid

InChI

InChI=1S/C20H15NO3/c22-19(14-7-2-1-3-8-14)15-9-6-10-16(13-15)21-18-12-5-4-11-17(18)20(23)24/h1-13,21H,(H,23,24)

InChI Key

HUEYEAPOFINHSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis of N 3 Benzoylphenyl Anthranilic Acid

Established Synthetic Pathways for N-(3-Benzoylphenyl)anthranilic Acid

The Ullmann condensation stands as a cornerstone for the synthesis of N-aryl anthranilic acids. scielo.brwikipedia.org This reaction typically involves the coupling of an aryl halide with an aniline (B41778) derivative in the presence of a copper catalyst. wikipedia.org In the context of this compound, this translates to the reaction of a halogenated benzoic acid with 3-aminobenzophenone (B1265706) or anthranilic acid with a halogenated benzophenone. ontosight.ai

A common and direct method for forming the N-aryl bond is the reaction of anthranilic acid with a benzoyl chloride derivative. ontosight.ai Specifically, the synthesis can be achieved by reacting anthranilic acid with 3-benzoylbenzoyl chloride in the presence of a base. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of anthranilic acid attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of the amide linkage.

Another established route involves the reaction of o-chlorobenzoic acid with various substituted anilines, including those with benzoyl groups, through a copper-catalyzed Ullmann condensation. ijpsonline.com This method has been a standard for producing N-aryl anthranilic acid derivatives. ijpsonline.com

The formation of the amide bond in the synthesis of this compound and its analogs is critical and can be achieved under various conditions.

Ullmann Condensation: This classic method traditionally requires high temperatures (often exceeding 210°C) and polar, high-boiling solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org Stoichiometric amounts of copper powder or copper salts are typically used as catalysts. wikipedia.org The reaction involves the coupling of a 2-halobenzoic acid with an arylamine or anthranilic acid with an aryl halide. scielo.br

Modern Catalytic Systems: Advances have led to the use of soluble copper catalysts supported by ligands such as diamines and acetylacetonate, which can facilitate the reaction under milder conditions. wikipedia.org For instance, copper(I) iodide (CuI) has been effectively used as a catalyst. researchgate.net

Base: The presence of a base is crucial to neutralize the hydrogen halide formed during the reaction. Anhydrous potassium carbonate is a commonly used base in these reactions. ijpsonline.com

Microwave-Assisted Synthesis: To circumvent the long reaction times and high temperatures of traditional methods, microwave irradiation has been employed as a heat source to promote the Ullmann coupling, leading to good to excellent yields in shorter timeframes. scielo.br

Here is a table summarizing the reagents and conditions for the Ullmann condensation:

ComponentRoleExamples
Aryl Halide Reactanto-chlorobenzoic acid, 3-halobenzophenone
Amine Reactant3-aminobenzophenone, Anthranilic acid
Catalyst Promotes C-N bond formationCopper powder, Cupric oxide, Copper(I) iodide
Base Neutralizes acid byproductAnhydrous Potassium Carbonate
Solvent Reaction mediumDMF, NMP, Nitrobenzene
Energy Source Drives the reactionConventional heating, Microwave irradiation

Novel Synthetic Approaches and Method Development for this compound Analogs

Research continues to drive the development of more efficient and versatile methods for synthesizing N-aryl anthranilic acid analogs.

Copper-Catalyzed Cross-Coupling: A chemo- and regioselective copper-catalyzed cross-coupling reaction has been developed for the amination of 2-chlorobenzoic acids with aniline derivatives. nih.gov This method is notable because it eliminates the need for protecting the carboxylic acid group and is effective with a wide range of electron-rich, electron-deficient, and sterically hindered anilines, providing yields up to 99%. nih.gov

Palladium-Catalyzed C-H Amidation: An innovative approach involves the palladium-catalyzed direct intermolecular ortho-C–H amidation of benzoic acids. rsc.org This method is proposed to proceed through a carboxylate-assisted ortho-C–H palladation, followed by nitrene insertion into the palladium-carbon bond. rsc.org

Metal-Free SNAr Reaction: A metal-catalyst-free method utilizes the reaction of unprotected 2-fluoro- or 2-methoxybenzoic acids with lithioamides under mild conditions to afford N-aryl and N-alkyl anthranilic acids via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov

Silver-Catalyzed Synthesis from Anthranils: A practical synthesis of N-acyl anthranilic acids has been achieved through a silver-catalyzed reaction of readily available anthranils with carboxylic acids. acs.org This method demonstrates broad compatibility with various carboxylic acids, including sterically demanding ones. acs.org

Green Chemistry Principles and Sustainable Synthesis Considerations

The principles of Green Chemistry are increasingly influencing the synthesis of N-aryl anthranilic acids, aiming to reduce environmental impact and improve economic feasibility. scielo.br A key principle is minimizing energy requirements, which is addressed by using methods like microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. scielo.br

The use of ionic liquids as "green solvents" is another area of exploration. researchgate.net Modified Ullmann coupling reactions in ionic liquids like tetrabutylphosphonium (B1682233) chloride ([TBP]Cl) have been shown to be simple, environmentally friendly, low-cost, and high-yielding. rawdatalibrary.net These protocols offer advantages such as operational simplicity, cleaner reactions, high selectivity, and rapid conversion. rawdatalibrary.net Furthermore, developing syntheses in aqueous media or under solvent-free conditions are significant steps towards more sustainable chemical processes. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include:

Catalyst and Ligand: The choice of copper catalyst and, in modern methods, the supporting ligand, can significantly impact reaction efficiency and the required temperature. organic-chemistry.org

Solvent: The polarity and boiling point of the solvent play a critical role. While traditional methods use high-boiling polar solvents, newer methods may employ alternative solvents like ionic liquids or even aqueous systems. wikipedia.orgrawdatalibrary.net

Base: The type and amount of base can influence the reaction rate and yield.

Temperature and Reaction Time: These are often interdependent. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes while maintaining high yields. scielo.br

Substituent Effects: The electronic and steric nature of substituents on both the aniline and the benzoic acid derivative can affect reactivity. For example, electron-withdrawing groups on the aryl halide can accelerate the coupling reaction. wikipedia.org Research has shown that sterically hindered anilines can lead to moderate yields due to the ortho substituents impeding effective amination. researchgate.net

The following table presents a summary of research findings on the optimization of reaction conditions for the synthesis of N-aryl anthranilic acids:

Catalyst SystemSolventConditionsYieldReference
CuIDMFMicrowaveModerate researchgate.net
CopperN/AUltrasoundHigh ekb.eg
Pd(OAc)₂Toluene110 °CGood rsc.org
Cu(I)Ionic Liquid170 °CHigh rawdatalibrary.net

Purification Techniques for this compound

After synthesis, the crude this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques include:

Recrystallization: This is a standard method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to crystallize out, leaving impurities in the solution. Ethanol is often a suitable solvent for recrystallizing N-aryl anthranilic acids. ijpsonline.com In some cases, impurities can be intensely colored, and recrystallization from water with the use of decolorizing charcoal can be effective. sciencemadness.org

Chromatography: Column chromatography, particularly flash chromatography, is a highly effective method for separating the desired product from impurities. scielo.br A common eluent system for purifying N-aryl anthranilic acids is a mixture of hexanes, ethyl acetate (B1210297), and a small amount of acetic acid. scielo.br

Acid-Base Extraction: Since the product is a carboxylic acid, it can be dissolved in a basic aqueous solution to form its salt. This solution can then be washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified to precipitate the purified this compound, which can be collected by filtration. ijpsonline.com

Structural Elucidation and Advanced Spectroscopic Characterization of N 3 Benzoylphenyl Anthranilic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-(3-Benzoylphenyl)anthranilic acid. Through the analysis of ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments, the precise connectivity and spatial arrangement of atoms within the molecule can be elucidated.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the distinct proton environments in its three aromatic rings and the amine and carboxylic acid functional groups. The aromatic region (typically δ 7.0-8.5 ppm) would be complex due to the presence of 13 protons distributed across the three rings.

The protons of the anthranilic acid moiety would likely appear as a set of four signals. The proton ortho to the carboxylic acid group is expected to be the most downfield of this set due to the deshielding effect of the carboxyl group. The protons on the benzoylphenyl ring will also present a complex pattern. The single proton situated between the benzoyl and amine functionalities is anticipated to be a singlet or a narrow triplet. The five protons of the terminal phenyl ring of the benzoyl group would likely appear as a multiplet.

A broad singlet corresponding to the N-H proton is expected, with its chemical shift being concentration and solvent dependent. Similarly, the carboxylic acid proton (-COOH) would appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Aromatic Protons 7.0 - 8.5 Multiplets
N-H Proton Variable (e.g., 9.0-10.0) Broad Singlet

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. This compound, with its 20 carbon atoms, would display a corresponding number of signals in its proton-decoupled ¹³C NMR spectrum, assuming no accidental overlap.

Key signals would include the two carbonyl carbons: one from the carboxylic acid (typically δ 165-185 ppm) and one from the benzoyl ketone (typically δ 190-200 ppm). The aromatic region would show a multitude of signals between δ 110-150 ppm. The carbon atoms directly attached to the electronegative oxygen and nitrogen atoms, as well as those in close proximity to the carbonyl groups, would exhibit distinct downfield shifts.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Ketone) 190 - 200
C=O (Carboxylic Acid) 165 - 185

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the complex ¹H and ¹³C NMR spectra, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the individual aromatic rings, aiding in the assignment of adjacent protons. For instance, correlations would be observed between the protons on the anthranilic acid ring and within the benzoylphenyl and terminal phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each protonated carbon in the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing the connectivity between the different structural fragments of the molecule. It shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include:

The N-H proton to carbons in both the anthranilic acid and the benzoylphenyl rings, confirming the N-linkage.

Protons on the benzoylphenyl ring to the ketonic carbonyl carbon.

Protons on the terminal phenyl ring to the ketonic carbonyl carbon.

The protons ortho to the carboxylic acid group to the carboxylic carbonyl carbon.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of this compound. The molecular formula of the compound is C₂₀H₁₅NO₃. The predicted monoisotopic mass is 317.1052 Da. afjbs.com HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Adduct Predicted m/z
[M+H]⁺ 318.11248
[M+Na]⁺ 340.09442
[M-H]⁻ 316.09792
[M+NH₄]⁺ 335.13902
[M+K]⁺ 356.06836

Data sourced from PubChem. afjbs.com

Fragmentation Pattern Analysis

In addition to determining the molecular weight, mass spectrometry can induce fragmentation of the molecule, and the analysis of these fragments provides valuable structural information. In the case of this compound, characteristic fragmentation patterns would be expected.

Common fragmentation pathways for N-aroyl anthranilic acids often involve cleavage at the amide bond and the loss of small molecules like water (H₂O) and carbon monoxide (CO) or carbon dioxide (CO₂). Key expected fragments would include:

Loss of H₂O: A fragment corresponding to [M-H₂O]⁺ could arise from the loss of the carboxylic acid hydroxyl group and a proton from the amine.

Loss of CO₂: Decarboxylation of the molecular ion could lead to a significant [M-CO₂]⁺ fragment.

Cleavage of the amide bond: Scission of the C-N bond between the anthranilic acid and the benzoylphenyl moieties would lead to fragments corresponding to the benzoylphenylamine cation and the anthranilic acid radical cation (or vice versa).

Benzoyl cation: A prominent peak at m/z 105, corresponding to the benzoyl cation ([C₆H₅CO]⁺), is a very common fragment in molecules containing a benzoyl group.

The analysis of these and other fragments in the mass spectrum would provide strong corroborating evidence for the proposed structure of this compound.

Table 4: List of Compounds Mentioned

Compound Name
This compound
Anthranilic acid

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups present in a molecule. While specific experimental spectra for this compound are not widely published, the expected absorption bands can be predicted based on its distinct structural components: a carboxylic acid, a secondary aromatic amine, and a diaryl ketone. ontosight.ai

The IR spectrum is expected to be dominated by several key features:

O-H Stretch (Carboxylic Acid): A very broad absorption band is anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

N-H Stretch (Secondary Amine): A single, sharp absorption peak is expected around 3300-3500 cm⁻¹. ijddr.in

C-H Stretches (Aromatic): Weak to medium sharp bands would appear just above 3000 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is predicted around 1700-1725 cm⁻¹. The formation of a hydrogen-bonded dimer can lower this frequency.

C=O Stretch (Ketone): Another strong absorption band for the benzoyl ketone carbonyl group is expected in the 1650-1670 cm⁻¹ region. Conjugation with the phenyl rings typically lowers the frequency compared to a simple aliphatic ketone.

C=C Stretches (Aromatic): Several medium to weak bands are expected in the 1450-1600 cm⁻¹ range, corresponding to the vibrations of the aromatic rings.

The following table summarizes the anticipated IR absorption bands for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Carboxylic AcidO-H Stretch2500 - 3300Broad, Strong
Secondary AmineN-H Stretch3300 - 3500Sharp, Medium
Aromatic RingC-H Stretch3000 - 3100Sharp, Weak-Medium
Carboxylic AcidC=O Stretch1700 - 1725Sharp, Strong
KetoneC=O Stretch1650 - 1670Sharp, Strong
Aromatic RingC=C Stretch1450 - 1600Medium-Weak
AmineC-N Stretch1250 - 1350Medium

This table represents expected values based on standard functional group analysis and data from related compounds; it is not based on a published spectrum of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. Currently, the specific crystal structure of this compound is not available in publicly accessible crystallographic databases.

However, based on the structures of related molecules like benzoic acid and other N-aryl anthranilic acids, a probable solid-state conformation can be hypothesized. researchgate.net It is highly likely that the molecules would form centrosymmetric dimers in the crystal lattice. This common structural motif for carboxylic acids involves two molecules linked by a pair of strong hydrogen bonds between their carboxyl groups (O-H···O=C). researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insight into its system of conjugated π-electrons. The this compound molecule contains multiple chromophores, including the benzene (B151609) rings, the benzoyl group, and the aminobenzoic acid moiety, which are expected to result in a complex UV-Vis spectrum.

The spectrum would likely be characterized by strong absorptions in the UV region, corresponding to π→π* transitions within the extensive conjugated system of the aromatic rings. The presence of the carbonyl (C=O) and amino (-NH-) groups introduces the possibility of weaker n→π* transitions at longer wavelengths (closer to the visible region). For comparison, benzoic acid exhibits absorption maxima around 230 nm and 274 nm. rsc.org The extended conjugation and the presence of the auxochromic amino group in this compound would be expected to shift these absorption bands to longer wavelengths (a bathochromic shift).

Chiroptical Spectroscopy for Stereochemical Analysis (if applicable)

Chiroptical spectroscopy techniques, such as circular dichroism, are used to analyze chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image.

This compound is an achiral molecule. It does not possess any stereocenters (an atom bonded to four different groups). Although the nitrogen atom of the secondary amine is bonded to three different groups (a hydrogen, a benzoylphenyl group, and a carboxyphenyl group) and has a lone pair, it is not a stable stereocenter. Amines with three different substituents undergo a rapid process called pyramidal inversion at room temperature, where the molecule inverts its configuration like an umbrella in the wind. libretexts.org This rapid interconversion between the two enantiomeric forms prevents the resolution of separate enantiomers and results in a racemic, optically inactive mixture. libretexts.org

Because this compound is achiral, it does not rotate plane-polarized light and will not produce a signal in chiroptical spectroscopy. Therefore, this analytical method is not applicable for its stereochemical analysis.

Chemical Reactivity and Derivatization Strategies of N 3 Benzoylphenyl Anthranilic Acid

Functionalization Reactions of the Anthranilic Acid Moiety

The anthranilic acid portion of N-(3-Benzoylphenyl)anthranilic acid possesses two primary reactive sites: the carboxylic acid group and the secondary amine. These functional groups allow for a variety of chemical transformations to produce a diverse range of derivatives. afjbs.com

The carboxylic acid can undergo esterification reactions. For instance, a series of ester derivatives of N-phenylanthranilic acid, a related compound, were synthesized, including methyl, ethyl, isopropyl, butyl, and phenyl esters. researchgate.net This suggests that the carboxylic acid of this compound could be similarly converted to its corresponding esters.

Furthermore, the carboxylic acid can be converted into an amide. The synthesis of amide derivatives of N-phenylanthranilic acid has been reported, demonstrating the feasibility of this transformation. afjbs.com One specific example involved the reaction with thionyl chloride followed by liquid ammonia (B1221849) to yield the corresponding amide. afjbs.com

The secondary amine group is also a site for functionalization. While direct N-acylation of the secondary amine in this compound is not explicitly detailed in the provided results, the general reactivity of anthranilic acid derivatives suggests this is a plausible reaction. For example, N-acyl anthranilamides can be synthesized through the rhodium-catalyzed amidation of anilide C-H bonds with isocyanates. nih.gov

Modifications and Substituent Effects on the Benzoylphenyl Group

The benzoylphenyl group of this compound offers another avenue for structural modification, which can significantly influence the molecule's properties. The introduction of substituents onto either of the phenyl rings can alter the electronic and steric characteristics of the compound.

For instance, the synthesis of various N-substituted anthranilic acid derivatives with different groups on the phenyl rings has been explored to study their anti-inflammatory activities. nih.gov The nature and position of these substituents can have a profound effect on the biological activity of the resulting compounds.

While specific examples of modifying the benzoylphenyl group of this compound are not extensively detailed, the synthesis of related compounds provides insight. For example, the synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives has been reported, which involves modifications that could be conceptually applied to the this compound scaffold. researchgate.net

The electronic effects of substituents on the phenyl rings can influence the reactivity of the entire molecule. Electron-donating groups can increase the electron density of the rings, potentially affecting the reactivity of the ketone and the secondary amine. Conversely, electron-withdrawing groups can decrease the electron density, which may impact reaction pathways and rates.

Cyclization and Ring-Forming Reactions Involving this compound Scaffolds

The bifunctional nature of the this compound scaffold, containing both an amine and a carboxylic acid, makes it a valuable precursor for the synthesis of various heterocyclic systems through cyclization reactions.

One common cyclization reaction for anthranilic acid derivatives is the formation of benzoxazinones. For example, anthranilic acid can react with benzoyl chloride to yield 2-phenyl-4H-3,1-benzoxazin-4-one. rsc.org This suggests that this compound could potentially undergo intramolecular cyclization or react with suitable reagents to form complex heterocyclic structures. The treatment of N-acylanthranilic acid with a cyclizing agent can lead to the formation of benzoxazinone (B8607429) derivatives. raco.cat

Furthermore, anthranilic acids can be utilized in the synthesis of quinazolinones. N-acyl anthranilamides, which can be derived from anthranilic acids, are known to undergo cyclodehydration to form quinazolinone frameworks. nih.gov For example, the reaction of anthranilic acid amides with cyclic anhydrides can lead to N-acyl derivatives that subsequently cyclize. researchgate.net

Seven-membered heterocyclic rings, such as benzo[e] ontosight.aicore.ac.ukoxazepin-5-ones, can also be synthesized from anthranilic acids through a ring-opening-ring-closing cascade reaction with epoxides. organic-chemistry.org This reaction proceeds in the presence of a mild catalyst like lithium bromide and offers a rapid and efficient route to these structures. organic-chemistry.org The mechanism involves the nucleophilic attack of the amino group on the epoxide, followed by intramolecular cyclization. organic-chemistry.org

The following table summarizes some potential cyclization reactions:

Starting MaterialReagent/ConditionProduct
N-Acylanthranilic AcidDehydrating AgentBenzoxazinone
N-Acyl AnthranilamideHigh TemperatureQuinazolinone
Anthranilic AcidEpoxide, LiBrBenzo[e] ontosight.aicore.ac.ukoxazepin-5-one

Synthesis of Analogs and Bioisosteres for Structure-Activity Relationship Studies

The synthesis of analogs and bioisosteres of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize biological activity. afjbs.comontosight.ai Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties. nih.govufrj.br

For example, anthranilic diamide (B1670390) derivatives are an important class of synthetic insecticides, and the 1,2,4-oxadiazole (B8745197) heterocycle has been used as a bioisostere of the amide group to create novel insecticidal compounds. nih.gov This highlights how replacing a functional group with a bioisostere can lead to compounds with improved or different biological profiles.

In the context of anti-inflammatory agents, various N-substituted anthranilic acid derivatives have been synthesized to investigate their therapeutic potential. nih.gov These modifications often involve introducing different substituents on the aromatic rings or altering the linker between the two aryl moieties. nih.gov For instance, the synthesis of 5-bromo-N-[2'-amino(1"-acetyl-5"-substitutedaryl-2"-pyrazolin-3"-yl)-1',3',4'-oxadiazol-5'-ylmethyl]anthranilic acids has been reported, where different substituted aryl groups were introduced to study their impact on anti-inflammatory activity. nih.gov

The following table provides examples of bioisosteric replacements relevant to drug design:

Original Functional GroupBioisosteric Replacement
Carboxylic AcidTetrazole, Hydroxamic Acid, Sulfonamide
Amide1,2,4-Oxadiazole, Trifluoroethylamine
Phenyl RingThiophene (B33073) Ring

These modifications can influence various properties of the molecule, including its potency, selectivity, solubility, and metabolic stability. nih.gov By systematically synthesizing and evaluating these analogs, researchers can build a comprehensive understanding of the SAR for a particular class of compounds.

Investigation of Reaction Mechanisms for Transformations of this compound

Understanding the reaction mechanisms for the transformations of this compound is crucial for optimizing reaction conditions and predicting the formation of products.

For cyclization reactions, the mechanism often involves the initial activation of one of the functional groups. For example, in the formation of benzoxazinones from anthranilic acid and benzoyl chloride, the reaction is believed to proceed through the formation of N-benzoylanthranilic acid as an intermediate. rsc.org

In the case of the Prins cyclization, which is used to form tetrahydropyran (B127337) rings, the reaction generally proceeds through an oxocarbenium ion intermediate. beilstein-journals.org The stereochemical outcome of this reaction is often controlled by the conformation of this intermediate. beilstein-journals.org

The mechanism for the rhodium-catalyzed amidation of C-H bonds with isocyanates to form N-acyl anthranilamides involves the coordination of the directing group (the N-acyl amino group) to the metal center, followed by C-H activation and insertion of the isocyanate. nih.gov

For the synthesis of benzo[e] ontosight.aicore.ac.ukoxazepin-5-ones from anthranilic acids and epoxides, the proposed mechanism involves the activation of the epoxide ring by the lithium bromide catalyst. organic-chemistry.org This facilitates the nucleophilic attack of the amino group of the anthranilic acid on the epoxide, leading to a ring-opened intermediate which then undergoes intramolecular cyclization to form the final product. organic-chemistry.org

A deeper understanding of these mechanisms can be gained through a combination of experimental studies, such as kinetic analysis and isotopic labeling, as well as computational modeling.

Computational and Theoretical Investigations of N 3 Benzoylphenyl Anthranilic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and conformational properties of molecules. nih.gov These calculations provide a fundamental understanding of a molecule's stability, reactivity, and potential for interaction with biological systems.

In the study of anthranilic acid derivatives, DFT has been utilized to compute various electronic and physicochemical properties. nih.gov The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For anthranilic acid derivatives, these calculations have helped in understanding their electronic charge density distributions, which can be correlated with their biological activity. nih.gov

The three-dimensional structure of related compounds has been modeled using software like Gauss View, with geometry optimization performed at specific levels of theory, such as PBE0-D3BJ/def2-TZVP. nih.gov Such optimizations aim to find the most stable conformation of the molecule, which is essential for understanding its interaction with a biological target. Furthermore, DFT calculations have been employed to determine the microdissociation constants (pK) of N-phenylanthranilic acid and other related aromatic amino acids, with the results showing good correlation with experimental values. nih.gov

Table 1: Key Parameters from Quantum Chemical Calculations of Anthranilic Acid Derivatives

ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular OrbitalRelates to the ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept electrons.
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicates chemical reactivity and stability.
Molecular Electrostatic Potential (MEP) Represents the charge distribution around the moleculeHelps in identifying regions for electrophilic and nucleophilic attack.
Dipole Moment A measure of the polarity of the moleculeInfluences solubility and binding interactions.

This table provides a summary of key parameters obtained from DFT calculations and their significance in understanding the properties of anthranilic acid derivatives.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netresearchgate.net This technique allows for the exploration of the conformational landscape of a molecule and its dynamic interactions with a biological target, such as a protein or nucleic acid.

For anthranilic acid derivatives and other structurally related compounds, MD simulations have been instrumental in understanding their binding modes and the stability of the ligand-protein complex. nih.govnih.gov For instance, MD simulations have been performed on newly synthesized anthranilic acid hydrazones to elucidate their interactions with enzymes like cyclooxygenase-II (COX-II), Epidermal Growth Factor Receptor (EGFR), and Transforming Growth Factor beta II (TGF-βII). nih.gov These simulations can reveal crucial information about the binding affinity and the specific amino acid residues involved in the interaction.

The general workflow of an MD simulation involves placing the ligand in the binding site of the protein and then simulating the system's evolution over a specific period, typically nanoseconds to microseconds. The trajectory of the simulation provides a detailed view of the conformational changes in both the ligand and the protein upon binding. This information is invaluable for understanding the mechanism of action and for the rational design of more potent inhibitors. While direct MD simulation studies on N-(3-Benzoylphenyl)anthranilic acid are not extensively reported in the provided context, the application of this technique to similar fenamate isosteres highlights its potential in studying this compound. nih.gov

In Silico Prediction of Molecular Interactions with Biological Macromolecules

In silico prediction of molecular interactions is a broad category of computational methods aimed at forecasting how a small molecule, or ligand, will bind to a biological macromolecule, typically a protein. These methods are crucial in drug discovery for identifying potential drug targets and for screening large libraries of compounds for their binding affinity.

Molecular docking is a primary tool in this domain. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For anthranilic acid derivatives, molecular docking studies have been performed to understand their interactions with various protein targets. For example, docking studies on anthranilic acid hydrazones against COX-II, EGFR, and TGF-βII have provided insights into their binding modes and calculated binding affinities. nih.gov The docking scores, typically expressed in kcal/mol, provide an estimate of the binding free energy, with more negative values indicating a stronger interaction.

In a study on anthranilic acid derivatives as potential inhibitors of Far Upstream Element Binding Protein 1 (FUBP1), a large library of compounds was screened to identify molecules that could potentiate the activity of an existing drug. nih.gov This initial screening was likely facilitated by in silico methods to narrow down the number of candidates for experimental testing. The study confirmed that the identified lead compound interacts with the FUSE DNA sequence on the non-coding strand and the K-homology (KH) domains of the FUBP1 protein. nih.gov

These in silico predictions, while powerful, are often used in conjunction with experimental techniques like X-ray crystallography and NMR spectroscopy to validate the predicted binding modes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The central tenet of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

For derivatives of N-benzoyl-L-biphenylalanines, which share structural similarities with this compound, various QSAR approaches have been employed to understand their inhibitory activities against integrins. nih.gov These methods include regression and classification-based 2D-QSAR, Hologram QSAR, and 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models help to identify the key structural features that are either beneficial or detrimental to the biological activity.

The process of developing a QSAR model involves several steps:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each compound.

Model Building: A statistical method, such as multiple linear regression or partial least squares, is used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

A statistically robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. While a specific QSAR model for this compound is not detailed in the provided search results, the successful application of QSAR to structurally related molecules demonstrates its utility in this chemical space. nih.gov

Table 2: Common Approaches in QSAR Modeling

QSAR ApproachDescription
2D-QSAR Uses 2D descriptors like molecular weight, logP, and topological indices.
3D-QSAR (CoMFA/CoMSIA) Uses 3D descriptors derived from the molecular fields (steric, electrostatic) around the molecules.
Hologram QSAR (HQSAR) Uses fragment-based descriptors to generate a molecular hologram.
k-Nearest Neighbor (kNN) A classification-based method that predicts the activity of a compound based on its similarity to its k-nearest neighbors in the training set.

This table outlines some of the common QSAR methodologies used in drug design and their basic principles.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model represents the key steric and electronic features that a molecule must possess to bind to a specific biological target.

The development of a pharmacophore model typically involves aligning a set of active molecules and extracting their common chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. For instance, a pharmacophore model for triple uptake inhibitors was generated using a training set of potent pyran compounds, revealing features important for balanced activity against dopamine, serotonin, and norepinephrine (B1679862) transporters. nih.gov This model highlighted the importance of a 'folded' conformation and specific distances between key moieties for activity. nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for novel compounds that match the pharmacophore. nih.gov This is an efficient way to identify new chemical scaffolds with the potential for the desired biological activity. For example, a high-throughput screen of 90,000 compounds was used to identify inhibitors of Replication Protein A (RPA), leading to the discovery of an anthranilic acid-based series of hits. nih.gov While this was an experimental screen, virtual screening based on a pharmacophore model could have been used as a complementary approach to prioritize compounds for testing.

Virtual screening can be broadly categorized into two types:

Ligand-based virtual screening (LBVS): Uses a known active ligand or a pharmacophore model to find similar molecules.

Structure-based virtual screening (SBVS): Uses the 3D structure of the biological target to dock and score potential ligands.

These computational strategies are integral to modern drug discovery, enabling the rapid identification and optimization of lead compounds.

Molecular and Biochemical Mechanism Based Research of N 3 Benzoylphenyl Anthranilic Acid

Enzyme Inhibition and Activation Studies

Research has delved into the effects of N-(3-benzoylphenyl)anthranilic acid and its derivatives on several enzymes, including aldose reductase, cyclooxygenase (COX), kynureninase, and farnesyltransferase.

In Vitro Enzyme Assays and Kinetic Analysis

In vitro studies have been crucial in understanding the inhibitory potential of this compound derivatives. For instance, a series of N-benzoyl anthranilic acid derivatives were evaluated for their inhibitory activity against aldo-keto reductase (AKR) isoforms AKR1C1, AKR1C2, and AKR1C3. nih.gov These assays are typically conducted in a buffer system at a specific pH, with defined concentrations of the enzyme, substrate, and co-factor. nih.gov The inhibitory activity is often first screened at a set concentration of the compound, and for those showing significant inhibition, IC₅₀ values (the concentration of an inhibitor where the response is reduced by half) are determined. nih.gov

Kinetic analyses, such as the construction of Lineweaver-Burk plots, are employed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). These studies involve measuring enzyme activity at various substrate and inhibitor concentrations. mdpi.com For example, kinetic studies on cholinesterases (AChE and BChE) and β-secretase have been performed using varying concentrations of inhibitors and substrates to elucidate the nature of the enzymatic inhibition. mdpi.com

Specificity and Selectivity Profiling

A significant challenge in drug discovery is developing inhibitors that are specific to a particular enzyme isoform, especially within families of enzymes that share high sequence homology, such as the AKR1C isoenzymes which have over 86% amino acid sequence identity. nih.gov Research on N-benzoyl anthranilic acid derivatives has shown that these compounds can exhibit selectivity for specific isoforms. For example, some derivatives were identified as selective inhibitors of AKR1C3, with IC₅₀ values in the low micromolar range. nih.gov The substitution pattern on the benzoyl and anthranilic acid rings plays a crucial role in determining this selectivity. nih.gov For instance, the presence of a hydroxyl group at the meta position on the B ring of the N-benzoyl anthranilic acid scaffold was found to be essential for selective AKR1C3 inhibition. nih.gov

Receptor Binding and Ligand-Target Interaction Assays

The interaction of this compound and its analogs with various protein receptors is a key area of research to understand their mechanism of action.

Binding Affinity Determination (e.g., Kᵢ, IC₅₀)

Binding affinity, a measure of the strength of the interaction between a ligand and its receptor, is commonly quantified by the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). For a series of anthranilic acid-based inhibitors targeting Replication Protein A (RPA), a key protein in DNA damage response, IC₅₀ values were determined using a fluorescence polarization assay (FPA) competition assay. nih.gov These values were then used to calculate the dissociation constant (Kd) using the Cheng-Prusoff equation. nih.gov The IC₅₀ values for various N-substituted anthranilic acid derivatives have been reported against different cancer cell lines, indicating their potential as anti-cancer agents. researchgate.net

Table 1: Inhibitory Activity of Selected N-Benzoyl Anthranilic Acid Derivatives against AKR1C Isoforms

CompoundAKR1C1 IC₅₀ (µM)AKR1C2 IC₅₀ (µM)AKR1C3 IC₅₀ (µM)
Derivative A 8.415.6> 50
Derivative B 3.26.57.5
Derivative C --0.31
Derivative D --0.35

Data sourced from a study on N-benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3. nih.govnih.gov

Ligand-Protein Complex Formation Studies (e.g., SPR, ITC)

Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed insights into the thermodynamics and kinetics of ligand-protein interactions. nih.gov SPR measures the change in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein, allowing for the determination of association (kₐ) and dissociation (kd) rate constants. ITC, on the other hand, measures the heat released or absorbed during a binding event, providing information on the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction. nih.gov These techniques are invaluable for characterizing the formation of the this compound-protein complex in real-time.

Investigation of Cellular Pathway Modulation

The biological effects of a compound are often mediated through its influence on specific cellular signaling pathways. Research has begun to explore how this compound derivatives might modulate pathways involved in critical cellular processes like apoptosis.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cellular processes including proliferation, differentiation, and apoptosis. nih.gov The MAPK family includes cascades such as ERK1/2, JNK, and p38. nih.gov The duration and intensity of the activation of these kinases can determine the cellular outcome, with transient activation often promoting survival and sustained activation leading to apoptosis. nih.gov While direct studies on this compound's effect on the Hedgehog or MAPK pathways are not extensively documented in the provided context, the known anti-proliferative effects of related anthranilic acid derivatives suggest that modulation of such pathways is a plausible mechanism of action. For instance, the anti-neoplastic effects of some NSAIDs, which are structurally related to anthranilic acid, may be partly explained by their inhibition of AKR1C enzymes, which in turn can influence signaling pathways. nih.gov Further investigation is needed to specifically link this compound to the modulation of apoptosis induction, Hedgehog signaling, or the MAPK pathway.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Enhancement

The exploration of the structure-activity relationships (SAR) for this compound and its analogs is crucial for enhancing molecular interactions with biological targets. SAR studies systematically investigate how chemical modifications to a lead compound affect its biological activity, providing a roadmap for optimizing potency, selectivity, and pharmacokinetic properties. For anthranilic acid derivatives, also known as fenamates, these studies have been pivotal in identifying key structural features essential for their activity. pharmacy180.com

Positional Scanning and Substituent Effects on Activity

The biological activity of anthranilic acid derivatives is highly sensitive to the position and nature of substituents on both the anthranilic acid ring and the N-aryl ring. pharmacy180.com

Key findings from positional scanning and substituent effect studies include:

Anthranilic Acid Ring: The position of the carboxylic acid group is critical for activity. Analogs where the amino and carboxyl groups are in different arrangements, such as 3- or 4-aminobenzoic acid derivatives, are not active. Generally, placing substituents on the anthranilic acid ring itself leads to a reduction in activity. pharmacy180.com

N-Aryl Ring: Substitution on the N-aryl ring has yielded more complex and sometimes conflicting results, depending on the specific substituent and the biological assay used. pharmacy180.com

In studies on anti-inflammatory activity using an ultraviolet erythema assay, the order of potency for monosubstitution was generally 3' > 2' > 4'. The trifluoromethyl (CF3) group, as seen in Flufenamic acid, was found to be particularly potent at the 3' position. pharmacy180.com

Conversely, in the rat paw edema assay, the order of activity was different, with 2'-chloro derivatives being more potent than their 3'-chloro counterparts. pharmacy180.com

For disubstituted derivatives with identical groups, a 2',3'-disubstitution pattern, as seen in Mefenamic acid, appears to be the most effective. pharmacy180.com

Bridging Moiety: The secondary amine (NH) bridge is essential for activity. Replacing this NH group with functionalities such as O, CH2, S, SO2, N-CH3, or N-COCH3 significantly diminishes the compound's biological effects. pharmacy180.com

Specific Analogs: In research focused on amyloid aggregation inhibitors, ethyl- or propyl-linked N-phenyl anthranilic acid analogs bearing two chloro groups demonstrated a significant in vitro inhibitory effect on the growth of protofibrils. researchgate.net In a separate study on anti-malarial agents based on a 3-benzoylphenyl core, a p-trifluoromethylphenylpropionylamino residue was shown to be important for activity, while the introduction of an amino group to the arylpropionyl residue resulted in decreased activity. nih.gov

Table 1: Summary of Substituent Effects on the Activity of Anthranilic Acid Derivatives

Structural Moiety Substitution/Modification Position(s) Observed Effect on Activity Citation
Core Structure Carboxylic Acid Group 3 or 4 Loss of activity pharmacy180.com
Anthranilic Acid Ring General Substitution Any Generally reduces activity pharmacy180.com
N-Aryl Ring Monosubstitution (e.g., CF3) 3' > 2' > 4' Potent activity (UV erythema assay) pharmacy180.com
N-Aryl Ring Monosubstitution (e.g., Cl) 2' > 3' Potent activity (rat paw edema assay) pharmacy180.com
N-Aryl Ring Disubstitution (e.g., two CH3) 2', 3' Most effective configuration pharmacy180.com
Bridging Moiety Replacement of NH N/A Significantly reduced activity pharmacy180.com

Exploration of Isosteric Replacements

Isosteric replacement is a fundamental strategy in medicinal chemistry where an atom or a group of atoms is exchanged for another with similar physical or chemical properties to enhance activity or improve pharmacokinetics. researchgate.net This principle has been applied to this compound and related compounds.

Conversely, the secondary amine (NH) linker is intolerant to isosteric replacement. Attempts to substitute the NH moiety with groups like oxygen (-O-), methylene (B1212753) (-CH2-), sulfur (-S-), or sulfonyl (-SO2-) have consistently led to a significant loss of biological activity. pharmacy180.com This highlights the crucial role of the NH group, likely as a hydrogen bond donor, in the ligand-protein binding interaction.

The concept of bioisosterism also extends to the aromatic rings. The replacement of a benzene (B151609) ring with a heteroaromatic ring such as pyridine, furan, or thiophene (B33073) is a common and often successful strategy in drug development to modulate activity and properties. researchgate.net

Molecular Docking and Ligand-Protein Interaction Analysis to Elucidate Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This analysis provides critical insights into the binding modes and interactions that govern the biological activity of compounds like this compound. The process generally involves preparing 3D structures of the ligand and the protein target, often obtained from databases like the Protein Data Bank (PDB), and then using software such as AutoDock Vina to calculate the most stable binding poses. nih.gov

For derivatives of the closely related 2-(3-benzoylphenyl)propanoic acid, molecular docking studies have been performed against cyclooxygenase (COX) and matrix metalloproteinase (MMP) enzymes. nih.gov The results indicated that these compounds dock within the catalytic domains of the enzymes in a manner similar to known inhibitors like ibuprofen (B1674241) and SC-558. nih.gov This suggests that the benzoylphenyl scaffold fits into the active sites of these enzymes, forming key interactions that lead to their inhibition. The analysis of these docked poses helps explain the experimental biological activities and provides a structural basis for designing more potent dual-target inhibitors. nih.gov

In other studies involving anthranilic acid hybrids, molecular docking has been used to predict interactions with targets like human serum albumin. researchgate.net The general procedure for such studies involves preparing the protein structure by removing water molecules and co-ligands and adding hydrogen atoms. The ligand is then docked into the active site, and the resulting complexes are analyzed using visualization tools like PyMOL or Discovery Studio to identify specific interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. youtube.com

Table 2: Examples of Molecular Docking Studies on Anthranilic Acid Derivatives

Ligand Class Protein Target (PDB ID) Docking Software Key Findings/Purpose Citation
2-(3-benzoylphenyl)propanoic acid derivatives MMP-3 (2JT5), COX-1 (1EQG), COX-2 (1CX2) AutoDock Tools Docked in a similar mode to known inhibitors; fulfilled structural requirements for binding. nih.gov
Quinazolinone derivatives (from anthranilic acid) Dihydrofolate reductase (6DE4) Pyrex, AutoDock Vina Identification of potent compounds for synthesis based on high docking scores.

Analytical Method Development for N 3 Benzoylphenyl Anthranilic Acid

Chromatographic Separation Techniques

Chromatographic techniques are powerful tools for separating and analyzing the components of a mixture. For N-(3-Benzoylphenyl)anthranilic acid and related compounds, High-Performance Liquid Chromatography (HPLC) is a predominant method, while Gas Chromatography (GC) also presents viable options for analysis.

HPLC is a cornerstone for the analysis of anthranilic acid derivatives due to its high resolution and sensitivity. The development of an HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and quantification.

For the analysis of anthranilic acid and its derivatives, reversed-phase HPLC is commonly employed. A C18 column is a frequent choice for the stationary phase. nih.govnih.gov The mobile phase composition is a critical factor that is optimized to achieve the desired separation. A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent, such as methanol (B129727) or acetonitrile (B52724). nih.govresearchgate.net The pH of the aqueous buffer is adjusted to control the ionization state of the analyte and improve peak shape and retention. For instance, a mobile phase of 35:65 v/v methanol/pH 3 phosphate (B84403) buffer has been used for the isocratic elution of anthranilic acid. nih.gov In another method for quantifying anthranilic acid and 3-hydroxyanthranilic acid, a mobile phase of 25 mM sodium/acetic acid buffer (pH 5.5) and methanol (90:10 v/v) was utilized. nih.gov

The detection of this compound and related compounds is often accomplished using a UV detector, as these compounds possess chromophores that absorb ultraviolet light. The selection of the detection wavelength is crucial for sensitivity and selectivity. For example, in the analysis of various anthranilic acid derivatives, wavelengths of 280 nm and 230 nm have been used depending on the concentration range. researchgate.net Fluorimetric detection can also be employed for enhanced sensitivity, with excitation and emission wavelengths of 316 nm and 420 nm, respectively, for anthranilic acid. nih.gov

A summary of HPLC methods for related compounds is presented below:

Analyte(s)ColumnMobile PhaseDetectionReference
Anthranilic acid and impuritiesMicrobondapak C18Isocratic: 35:65 v/v methanol/pH 3 phosphate buffer; Gradient for impuritiesUV nih.gov
Anthranilic acid and 3-hydroxyanthranilic acidC18 (5 µm, 250 x 4.6 mm i.d.)25 mM sodium/acetic acid buffer (pH 5.5) and methanol (90:10 v/v)Fluorimetric (λex=316 nm, λem=420 nm) nih.gov
Mefenamic acid, Flufenamic acid, Tolfenamic acidWakosil ODS 5C18 (5 µm, 150x4.6 mm I.D.)Acetic acid-sodium acetate (B1210297) buffer (pH 5.0) and acetonitrile (11:9, v/v) with tetra-pentylammonium bromideUV (280 nm or 230 nm) researchgate.net
p-Aminobenzoic acid and anthranilic acidC18 reversed-phaseNot specifiedUV (254 nm) rsc.org

Gas chromatography is another technique that can be adapted for the analysis of this compound, although it may require derivatization to increase the volatility and thermal stability of the compound. A simple and specific GC method has been developed for the determination of anthranilic acid in plasma. nih.gov This method involves extraction from a buffered solution, solvent removal, and silylation before detection by a gas chromatograph. nih.gov

For the analysis of aniline (B41778) and its derivatives, EPA Method 8131 outlines a GC method using a nitrogen-phosphorus detector (NPD). epa.gov This method suggests that for unfamiliar samples, compound identifications should be confirmed by a second qualitative technique, such as a different GC column or, ideally, gas chromatography/mass spectrometry (GC/MS). epa.gov GC-MS is a powerful tool for identifying unknown compounds within a sample. rjptonline.org

Key aspects of GC method development include the choice of the capillary column, carrier gas, and temperature programming. A DB-5 capillary column (5%-phenyl methylpolysiloxane) is a common choice for the analysis of a wide range of organic compounds. rjptonline.org

Spectrophotometric Quantification Methods

UV-Vis spectrophotometry offers a simple and cost-effective method for the quantification of this compound, provided that it is the primary absorbing species in the sample matrix. The method relies on the principle that the absorbance of a solution is directly proportional to the concentration of the analyte.

The absorption spectrum of anthranilic acid shows a maximum wavelength of absorption (λmax) that can be utilized for quantification. For example, a λmax of 336 nm has been reported for anthranilic acid. researchgate.net The acid-base chemistry of anthranilic acid derivatives influences their UV spectra, and therefore, the pH of the solution must be controlled during analysis. researchgate.net

Electrochemical Analysis Methods

Electrochemical methods provide a sensitive and selective approach for the analysis of electroactive compounds like this compound. These methods are based on the measurement of an electrical signal (such as current or potential) that is related to the concentration of the analyte.

An electrochemically promoted chemoselective hydroxyl group transformation has been reported for accessing tyrosine-containing biomolecules with anthranilic acid derivatives. rsc.org This highlights the electrochemical activity of the anthranilic acid moiety. Furthermore, the electrochemical copolymerization of diphenylamine (B1679370) and anthranilic acid has been studied using cyclic voltammetry, demonstrating the electroactive nature of anthranilic acid. researchgate.net These studies suggest the potential for developing voltammetric or amperometric methods for the quantification of this compound.

Development of Impurity Profiling and Purity Assessment Methods

Impurity profiling is a critical aspect of pharmaceutical analysis, as the presence of impurities can affect the efficacy and safety of a drug substance. researchgate.netresearchgate.net The development of methods to detect, identify, and quantify impurities in this compound is essential for its quality control.

HPLC is the most widely used technique for impurity profiling due to its high resolving power. researchgate.net A well-developed HPLC method should be able to separate the main compound from its potential impurities, which may include starting materials, intermediates, by-products, and degradation products. ijprajournal.com The structure of these impurities can be elucidated using hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy. researchgate.net

For instance, in the impurity profiling of a related compound, 1-(3-benzoylphenyl)ethanone, preparative chromatography was used for purification, and the structure was confirmed by IR, NMR, and mass spectrometry. researchgate.net The purity was then determined to be 99.86%. researchgate.net A stability-indicating HPLC method is crucial for identifying degradation products that may form under various stress conditions such as heat, light, humidity, and oxidation.

The limits of detection (LOD) and quantification (LOQ) for each impurity should be determined to ensure the method's sensitivity. For some anthranilic acid derivatives, the LOD has been reported to be in the range of 2 to 3.5 ng. researchgate.net

Future Research Directions and Emerging Opportunities in N 3 Benzoylphenyl Anthranilic Acid Research

Exploration of Novel Synthetic Methodologies and Biocatalytic Approaches

The synthesis of N-aryl anthranilic acids has traditionally been achieved through methods like the Ullmann condensation, which involves the reaction of an o-halobenzoic acid with an aniline (B41778) derivative in the presence of a copper catalyst. researchgate.net A typical synthesis for N-(3-Benzoylphenyl)anthranilic acid involves the reaction of anthranilic acid with a benzoyl chloride derivative. ontosight.ai However, future research is geared towards more efficient, sustainable, and environmentally friendly synthetic routes.

Advanced Chemical Synthesis: Modern methodologies such as ultrasonic and microwave irradiation are being employed to enhance and speed up classical coupling reactions like the Ullmann-Goldberg reaction. ekb.eg These techniques often lead to higher product yields and shorter reaction times compared to conventional heating methods. ekb.eg Another promising area is the development of polymer-supported synthesis, which can simplify purification and allow for the rapid generation of libraries of N-substituted anthranilic acid derivatives for screening purposes. semanticscholar.org

Biocatalytic Synthesis: A significant emerging opportunity lies in the field of biocatalysis. The biosynthesis of anthranilic acid is a natural process in microorganisms, where it serves as a precursor to the amino acid tryptophan. mdpi.com Researchers are exploring the use of engineered microorganisms, such as E. coli and C. glutamicum, to produce anthranilic acid derivatives. mdpi.com By introducing and optimizing the expression of specific enzymes, such as anthranilic acid methyltransferase 1 (AAMT1), it is possible to create biocatalytic routes to novel derivatives. mdpi.com This "green chemistry" approach offers the potential for sustainable and cost-effective production, minimizing the use of harsh reagents and solvents. mdpi.com

Synthetic ApproachDescriptionPotential Advantages
Ullmann-Goldberg Condensation Copper-catalyzed coupling of an o-halobenzoic acid with an aniline. ekb.egresearchgate.netWell-established method.
Microwave/Ultrasonic Irradiation Use of microwave or ultrasonic energy to accelerate the coupling reaction. ekb.egShorter reaction times, higher yields. ekb.eg
Solid-Phase Synthesis Synthesis on a polymer support to facilitate purification and automation. semanticscholar.orgRapid library generation, high purity of crude products. semanticscholar.org
Biocatalysis Use of engineered microorganisms or enzymes to produce the target compound. mdpi.comEnvironmentally friendly, sustainable, potential for novel structures. mdpi.com

Advanced Computational Modeling for Deeper Mechanistic Insights and Predictive Design

Computational chemistry has become an indispensable tool in modern drug discovery, offering the ability to predict molecular properties and interactions, thereby guiding synthetic efforts and reducing the time and cost of development. nih.gov

Molecular Docking and Simulation: For anthranilic acid derivatives, molecular docking studies have been crucial in elucidating their binding modes with various biological targets. For instance, docking has been used to understand the higher selectivity of certain derivatives for the COX-2 enzyme and to model the interaction of antagonists with the G protein-coupled receptor 17 (GPR17). nih.govijper.org These simulations reveal key interactions, such as those with positively charged arginine residues and lipophilic pockets in the binding site of GPR17, providing a roadmap for designing more potent and selective inhibitors. nih.gov

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models are used to correlate chemical structure with biological activity. By building these models for a series of this compound analogs, researchers can predict the activity of virtual compounds before they are synthesized. This allows for the prioritization of synthetic targets that are most likely to succeed. The integration of artificial intelligence and machine learning can further enhance the predictive power of these models. nih.gov

Below is a table of predicted physicochemical properties for this compound.

PropertyPredicted ValueSource
Molecular Formula C20H15NO3PubChemLite uni.lu
Molecular Weight 317.34 g/mol PubChemLite
XlogP 6.0PubChemLite uni.lu
Hydrogen Bond Donors 2ChemScene chemscene.com
Hydrogen Bond Acceptors 2ChemScene chemscene.com
Rotatable Bonds 3ChemScene chemscene.com

Discovery and Characterization of New Molecular Targets

While anthranilic acid derivatives are known for their anti-inflammatory effects, often linked to COX inhibition, recent research has unveiled a broader range of potential molecular targets. ijper.org This diversification opens up new therapeutic avenues beyond inflammation.

Aldo-Keto Reductases (AKRs): N-benzoyl anthranilic acid derivatives have been identified as inhibitors of aldo-keto reductases, particularly AKR1C1, AKR1C2, and AKR1C3. nih.gov AKR1C3 is an important drug target in hormone-dependent cancers like prostate cancer, making selective inhibitors highly valuable. nih.gov

G Protein-Coupled Receptor 17 (GPR17): A novel class of GPR17 antagonists based on the anthranilic acid scaffold has been discovered. nih.gov As GPR17 is an orphan receptor implicated in inflammatory diseases like multiple sclerosis, these antagonists represent a promising starting point for new drug development. nih.gov

Far Upstream Element Binding Protein 1 (FUBP1): Anthranilic acid derivatives have been identified as agents that can inhibit the function of FUBP1. nih.gov FUBP1 is a key regulator of important genes like c-Myc and p21, and its inhibition presents a novel strategy for cancer therapy. nih.gov

Bacterial Cell Wall Biosynthesis: Some novel antibacterial anthranilic acids have been shown to inhibit cell wall biosynthesis by targeting essential membrane proteins, suggesting they could be developed into new antibiotics. researchgate.net

The identification of these diverse targets highlights the therapeutic potential of the this compound scaffold and underscores the importance of continued screening and mechanism-of-action studies.

Development of this compound as Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system. The inherent properties of the anthranilic acid core make it an attractive scaffold for developing such tools.

Anthranilic acid and its derivatives are known to exhibit fluorescence. mdpi.com This property can be harnessed to create fluorescent probes for use in various biological assays. A general strategy has been developed to label carbohydrates with N-methyl-anthranilic acid, creating "glycoprobes" that are suitable for fluorescence-based binding and competition assays. rsc.org These probes are instrumental in screening for drugs that target carbohydrate-protein interactions. rsc.org

By modifying this compound with suitable linkers or reporter groups, it could be transformed into a variety of chemical probes:

Fluorescent Probes: To visualize the localization of its biological target within cells.

Affinity-Based Probes: To isolate and identify its binding partners from cell lysates.

Photoaffinity Probes: To covalently label its target protein upon photoactivation, facilitating target identification and validation.

The development of such probes derived from this compound would be a powerful asset for deconvoluting its mechanism of action and exploring its role in complex biological systems.

Integration with Chemoinformatics and Artificial Intelligence for Accelerated Discovery

The integration of chemoinformatics and artificial intelligence (AI) is set to revolutionize the entire drug discovery pipeline, from initial hit identification to lead optimization. nih.govresearchgate.net This data-driven approach offers the potential to move experiments from the laboratory to a virtual environment, where billions of molecules can be rapidly assessed. nih.gov

For this compound, these technologies can be applied in several ways:

Generative AI for Lead Generation: AI models can be trained on existing libraries of active compounds to design novel molecules with improved potency, selectivity, and pharmacokinetic properties.

Predictive AI for Optimization: Machine learning algorithms can predict the biological activity, toxicity, and metabolic fate of virtual derivatives, allowing researchers to focus synthetic efforts on the most promising candidates. researchgate.net

AI-Assisted Synthesis Planning: AI tools can analyze the structure of a target molecule and propose the most efficient synthetic routes, identifying readily available starting materials and optimizing reaction conditions. nih.gov

The Design-Make-Test-Analyze (DMTA) cycle is the core iterative process in drug discovery. researchgate.net By integrating AI and chemoinformatics into each stage of this cycle, the development of new drugs based on the this compound scaffold can be significantly accelerated, reducing costs and bringing new therapies to patients faster. nih.gov

Q & A

Q. What are common synthetic routes for N-(3-Benzoylphenyl)anthranilic acid derivatives?

  • Methodological Answer :
    Derivatives are synthesized via regioselective copper-catalyzed amination of chlorobenzoic acids with aniline derivatives, eliminating the need for acid protection and achieving yields up to 99% . Alternatively, iron-catalyzed ortho-amination of aromatic carboxamides with N-chloroamines enables direct functionalization using an 8-quinolinylamide directing group, producing anthranilic acid derivatives with high selectivity . For Fischer indolisation, N-(α-ketoacyl)anthranilic acids react with phenylhydrazinium chloride under reflux in acetic acid to yield 2-(indol-2-carboxamido)benzoic acids .

Q. How are this compound derivatives characterized structurally?

  • Methodological Answer :
    X-ray crystallography, multinuclear NMR (¹H, ¹³C, ¹⁵N), and IR spectroscopy are standard. For example, N-(4-Bromobenzoyl)-anthranilic acid was characterized via X-ray and NMR, with computational methods (HF/B3LYP) validating bond lengths and vibrational frequencies . Conformational isomerism in solid-state structures can be analyzed to distinguish trans-anti and trans-syn dimeric architectures .

Q. What reactions are typical for anthranilic acid derivatives in medicinal chemistry?

  • Methodological Answer :
    Fischer indolisation is pivotal for constructing indole-containing scaffolds. For example, N-(α-ketoacyl)anthranilic acids react with phenylhydrazines in acetic acid to form 2-(indol-2-carboxamido)benzoic acids, which are precursors for bioactive molecules . Amide bond hydrolysis under acidic conditions (e.g., HCl or H₂SO₄) can regenerate anthranilic acid, requiring careful control of reaction conditions to avoid unwanted cleavage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in Fischer indolisation?

  • Methodological Answer :
    Key variables include solvent, catalyst, and temperature. Screening in acetonitrile with Bi(NO₃)₃·5H₂O improved yields (e.g., entries 3, 4, 9–13 in Table 2 of ), but acetic acid without additives provided the highest yields (e.g., 80–95% in Table 3 of ). Avoid aqueous acids (HCl/H₂SO₄) to prevent amide bond hydrolysis .

Q. How can by-products like 3,1-benzoxazin-4-ones be managed during synthesis?

  • Methodological Answer :
    By-products arise via competing cyclization pathways (Scheme 4 in ). To suppress benzoxazinone formation:
    • Use anhydrous conditions to limit nucleophilic attack on intermediates.
    • Optimize stoichiometry of phenylhydrazinium chloride to favor indolisation over cyclization.
    • Purify via column chromatography, as benzoxazinones and phenylhydrazides exhibit distinct polarities .

Q. How can contradictions in biological activity data (e.g., neuroinflammation vs. depression) be resolved?

  • Methodological Answer :
    Conflicting results (e.g., anthranilic acid’s role in depression ) require:
    • Longitudinal studies controlling for confounders (e.g., diet, comorbidities).
    • Dose-response analyses to differentiate therapeutic vs. toxic effects.
    • Mechanistic studies using analogs like N-(3′,4′-dimethoxycinnamoyl)anthranilic acid (3,4-DAA), which show anti-inflammatory activity in autoimmune models .

Q. What computational methods validate the molecular geometry of anthranilic acid derivatives?

  • Methodological Answer :
    DFT calculations (B3LYP/6-31G(d,p)) reproduce experimental geometries (bond lengths ±0.02 Å, angles ±1°). Vibrational frequencies and chemical shifts are compared to experimental IR and NMR data to refine computational models . For example, HF/6-31G(d) accurately predicted the planarity of the amide group in N-(4-Bromobenzoyl)-anthranilic acid .

Data Highlights

  • Fischer Indolisation Yields :
    • Acetic acid (no catalyst): 80–95% .
    • Acetonitrile + Bi(NO₃)₃·5H₂O: 60–75% .
  • Toxicity Data :
    • N-(3-Chloro-o-tolyl)-anthranilic acid: Rat oral LD₅₀ = 225 mg/kg .
  • Biological Activity :
    • 3,4-DAA (50 mg/kg oral) reversed paralysis in murine encephalomyelitis models .

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